methyl 1-(2-oxoethyl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 1-(2-oxoethyl)cyclobutane-1-carboxylate is an organic compound with a cyclobutane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-oxoethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and reaction times of several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-oxoethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 1-(2-oxoethyl)cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(2-oxoethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modification of biomolecules, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-oxoethyl)cyclopentane-1-carboxylate
- Methyl 1-(2-oxoethyl)cyclohexane-1-carboxylate
- Ethyl 1-(2-oxoethyl)cyclobutane-1-carboxylate
Uniqueness
Methyl 1-(2-oxoethyl)cyclobutane-1-carboxylate is unique due to its cyclobutane ring structure, which imparts distinct chemical properties compared to its cyclopentane and cyclohexane analogs. The strain in the four-membered ring can influence its reactivity and stability, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
2167451-86-5 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 1-(2-oxoethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-11-7(10)8(5-6-9)3-2-4-8/h6H,2-5H2,1H3 |
InChI Key |
VRRLETIALJDQGI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC1)CC=O |
Purity |
95 |
Origin of Product |
United States |
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